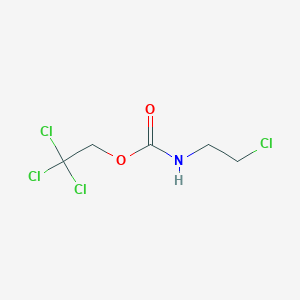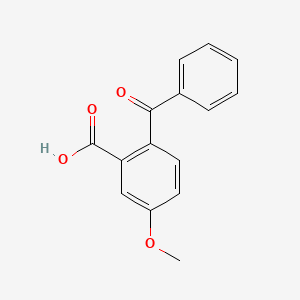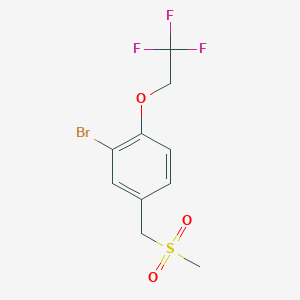
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene is an organic compound that features a bromine atom, a methylsulfonylmethyl group, and a trifluoroethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps:
Sulfonylation: The methylsulfonylmethyl group can be introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the benzene derivative in the presence of a base such as pyridine.
Etherification: The trifluoroethoxy group is introduced through an etherification reaction, where a trifluoroethanol derivative reacts with the benzene ring in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methylsulfonylmethyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfonyl group.
Aplicaciones Científicas De Investigación
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(methylsulfonylmethyl)benzene: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
4-(Methylsulfonylmethyl)-1-(2,2,2-trifluoroethoxy)benzene: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.
2-Bromo-1-(2,2,2-trifluoroethoxy)benzene: Lacks the methylsulfonylmethyl group, altering its chemical behavior and applications.
Uniqueness
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of all three functional groups (bromine, methylsulfonylmethyl, and trifluoroethoxy) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H10BrF3O3S |
|---|---|
Peso molecular |
347.15 g/mol |
Nombre IUPAC |
2-bromo-4-(methylsulfonylmethyl)-1-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H10BrF3O3S/c1-18(15,16)5-7-2-3-9(8(11)4-7)17-6-10(12,13)14/h2-4H,5-6H2,1H3 |
Clave InChI |
DKVJIFKKUNPMEA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1=CC(=C(C=C1)OCC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


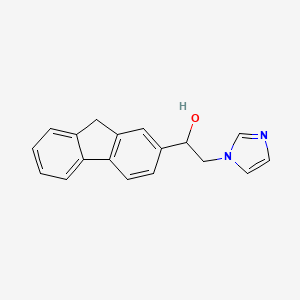
![N-[(3,5-dibromophenyl)methyl]cyclopropanamine](/img/structure/B8281965.png)
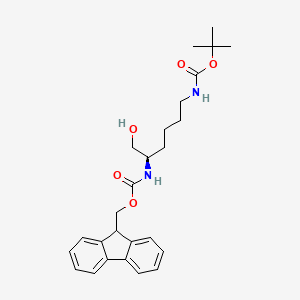
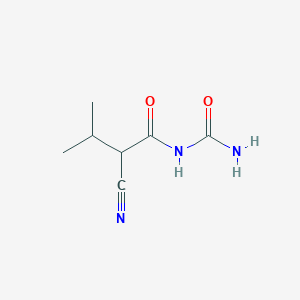
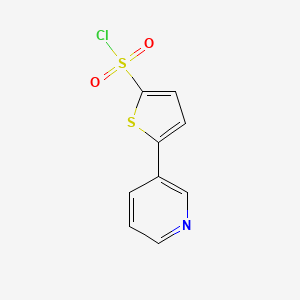

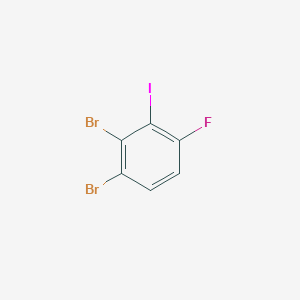
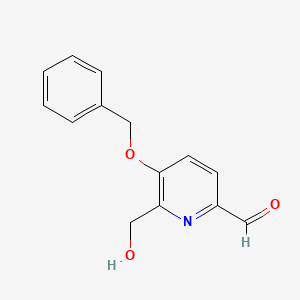
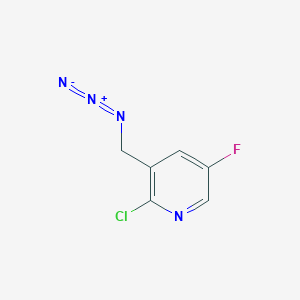
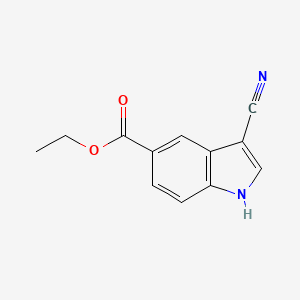
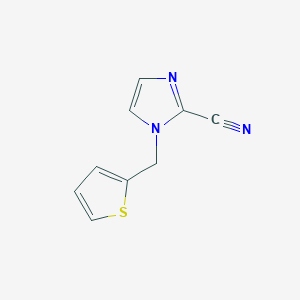
![6,7-Dichloro-5-hydroxy-2-isopropylbenzo[b]thiophene](/img/structure/B8282044.png)
